molecular formula C19H24N2O2 B12716424 Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl- CAS No. 122892-77-7

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl-

Cat. No.: B12716424
CAS No.: 122892-77-7
M. Wt: 312.4 g/mol
InChI Key: FUXHLLROSCHCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl- is a complex organic compound with significant applications in various fields It is characterized by its unique structure, which includes a benzamide core substituted with a dimethylaminoethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl- typically involves the reaction of 4-(2-(dimethylamino)ethoxy)benzylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in appropriate solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trimethobenzamide: Another benzamide derivative with antiemetic properties.

    Itopride: A gastroprokinetic agent with a similar structural motif.

    Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.

Uniqueness

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethoxy group and methyl substitution confer unique reactivity and potential therapeutic applications that differentiate it from other benzamide derivatives.

Properties

CAS No.

122892-77-7

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-4-methylbenzamide

InChI

InChI=1S/C19H24N2O2/c1-15-4-8-17(9-5-15)19(22)20-14-16-6-10-18(11-7-16)23-13-12-21(2)3/h4-11H,12-14H2,1-3H3,(H,20,22)

InChI Key

FUXHLLROSCHCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.